5-Bromo-1-butyl-1H-indazole

Vue d'ensemble

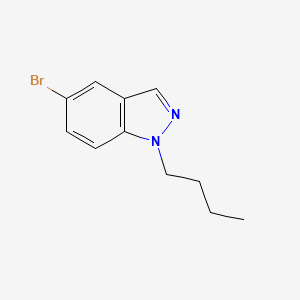

Description

5-Bromo-1-butyl-1H-indazole is a chemical compound that belongs to the indazole family This compound is characterized by the presence of a bromine atom at the 5th position and a butyl group at the 1st position of the indazole ring Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring

Mécanisme D'action

Target of Action

5-Bromo-1-butyl-1H-indazole, also known as 5-BROMO-1-BUTYLINDAZOLE, is a derivative of the indazole family . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole derivatives generally interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazole derivatives are known to affect a variety of biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole derivatives are known to have a wide range of effects due to their various medicinal applications .

Action Environment

It is generally recommended to handle such compounds in a well-ventilated area .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindazole and butyl bromide.

Alkylation Reaction: The key step involves the alkylation of 5-bromoindazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1-butyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide or dimethylformamide.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Yield various substituted indazoles depending on the nucleophile used.

Coupling Reactions: Produce biaryl compounds or other complex structures with diverse functional groups.

Applications De Recherche Scientifique

5-Bromo-1-butyl-1H-indazole has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.

Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding.

Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules for various research purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-1-methyl-1H-indazole: Similar structure but with a methyl group instead of a butyl group.

5-Bromo-1-ethyl-1H-indazole: Contains an ethyl group at the 1st position.

5-Bromo-1-propyl-1H-indazole: Features a propyl group at the 1st position.

Uniqueness

5-Bromo-1-butyl-1H-indazole is unique due to the presence of the butyl group, which influences its chemical reactivity and biological activity. The length and hydrophobicity of the butyl group can affect the compound’s solubility, membrane permeability, and interaction with biological targets, making it distinct from its methyl, ethyl, and propyl analogs.

Activité Biologique

5-Bromo-1-butyl-1H-indazole (CAS: 1280786-85-7) is a compound belonging to the indazole family, characterized by its unique brominated structure and butyl side chain. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and cannabinoid receptor interactions.

Chemical Structure and Properties

The structure of this compound is defined by the presence of a bromine atom at the 5-position of the indazole ring, along with a butyl group attached to the nitrogen atom. This configuration influences both its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄BrN₃ |

| Molecular Weight | 283.16 g/mol |

| Melting Point | 407 K (134 °C) |

| Solubility | Soluble in organic solvents |

Target Interactions

This compound interacts with various biological targets through several mechanisms:

- Cannabinoid Receptors : It has been shown to activate both CB1 and CB2 receptors, which are pivotal in mediating psychoactive effects and other physiological responses. The compound's bromination enhances its affinity for these receptors, making it a candidate for synthetic cannabinoid receptor agonists (SCRAs) .

Biochemical Pathways

Indazole derivatives, including this compound, are known to affect multiple biochemical pathways. They can influence:

- Inflammatory Responses : By modulating cytokine release and inflammatory mediators.

- Neurotransmitter Systems : Potentially affecting dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Cannabinoid Activity : Research indicates that this compound exhibits significant activity at cannabinoid receptors. For instance, it was found that the EC50 values for CB1 activation were around 4744 nM, indicating moderate potency compared to other analogs .

- Anti-inflammatory Effects : In vitro assays have demonstrated that indazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating its utility in developing antimicrobial agents .

Synthetic Cannabinoid Receptor Agonists (SCRAs)

A notable study examined the activity of several SCRAs, including this compound. The findings revealed that while this compound retains intrinsic cannabinoid activity, its potency is lower than that of other butylated analogs. Specifically, it exhibited reduced efficacy at CB2 receptors compared to its tailed counterparts, highlighting the impact of structural modifications on biological activity .

Propriétés

IUPAC Name |

5-bromo-1-butylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKCPFIDHKMCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682484 | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-85-7 | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-butyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.